

A Comparative Guide to Hexokinase Protein Sequences Across Species

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of hexokinase protein sequences, focusing on key structural and functional differences. The data presented is intended to support research and development efforts in metabolic diseases and drug discovery.

Introduction to Hexokinase

Hexokinase is a crucial enzyme that catalyzes the first step in glycolysis: the phosphorylation of glucose to glucose-6-phosphate. This reaction is vital for glucose metabolism and energy production in virtually all organisms, from bacteria to humans. Mammals have several hexokinase isozymes, with Hexokinase 1 (HK1) being a ubiquitously expressed "housekeeping" enzyme responsible for glucose utilization in most tissues. In contrast, organisms like Escherichia coli utilize a glucokinase for this primary step of glucose metabolism. Understanding the similarities and differences in hexokinase across species can provide valuable insights into metabolic regulation and potential targets for therapeutic intervention.

Protein Sequence Comparison

A fundamental comparison of hexokinase proteins begins with their primary amino acid sequences. The following table summarizes key information for hexokinase 1 from Homo



sapiens (human), Mus musculus (mouse), Saccharomyces cerevisiae (yeast), and glucokinase from Escherichia coli.

Species	Gene	UniProt Accession	Length (Amino Acids)
Homo sapiens	HK1	P19367	917
Mus musculus	Hk1	P17710	918
Saccharomyces cerevisiae	HXK1	P04806	485
Escherichia coli	glk	P0A6V8	321

Conserved Domains and Motifs

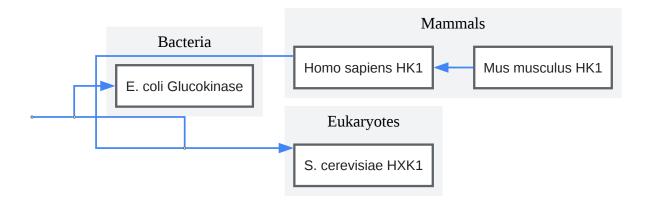
Hexokinases across different species share conserved domains essential for their catalytic function. Mammalian hexokinases, like those in humans and mice, are large proteins of about 100 kDa and are composed of two homologous domains, an N-terminal and a C-terminal domain, which arose from a gene duplication event. In contrast, yeast hexokinase and bacterial glucokinase are smaller, consisting of a single domain.

Key conserved motifs include the ATP-binding site and the glucose-binding site. The ATP-binding domain, known as the actin fold, is a common feature among sugar kinases. Specific residues within these domains are critical for substrate binding and catalysis.

Phylogenetic Analysis

To visualize the evolutionary relationships between these hexokinase proteins, a phylogenetic tree was constructed based on a multiple sequence alignment of their amino acid sequences.





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Phylogenetic tree of hexokinase proteins.

The phylogenetic tree illustrates that the human and mouse hexokinase 1 proteins are very closely related, clustering together as expected for mammals. The yeast hexokinase is more distantly related to the mammalian enzymes, and the bacterial glucokinase is the most divergent, reflecting its prokaryotic origin and distinct evolutionary path.

Kinetic Properties Comparison

The functional differences between hexokinases are evident in their kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), indicating the enzyme's affinity for its substrate.



Species	Enzyme	Substrate	Km (mM)	Vmax (U/mg)
Homo sapiens	Hexokinase 1	Glucose	~0.03	Not specified
ATP	~0.1	Not specified		
Mus musculus	Hexokinase 1	Glucose	~0.03	Not specified
ATP	~0.1	Not specified		
Saccharomyces cerevisiae	Hexokinase 1	Glucose	~0.15	Not specified
ATP	~0.12	Not specified		
Escherichia coli	Glucokinase	Glucose	0.78	158
ATP	3.76	158		

Note: Vmax values are highly dependent on assay conditions and purity of the enzyme and are therefore difficult to compare directly across different studies.

The lower Km values for glucose in mammalian and yeast hexokinases indicate a higher affinity for glucose compared to E. coli glucokinase. This reflects the different metabolic needs and glucose concentrations in these organisms.

Experimental Protocols Multiple Sequence Alignment

Multiple sequence alignment was performed to compare the amino acid sequences of the hexokinase proteins and identify conserved regions.

Protocol:

- Sequence Retrieval: The protein sequences for Homo sapiens HK1 (P19367), Mus musculus HK1 (P17710), Saccharomyces cerevisiae HXK1 (P04806), and Escherichia coli glucokinase (P0A6V8) were obtained from the UniProt database in FASTA format.
- Alignment Tool: The Clustal Omega web server, a widely used tool for multiple sequence alignment, was utilized.[1][2]



Procedure:

- The FASTA formatted sequences were pasted into the input window of the Clustal Omega tool.
- The output format was set to "Clustal w/ numbers".
- The alignment was executed using the default parameters.
- Analysis: The resulting alignment was visually inspected to identify conserved domains and motifs.

Phylogenetic Tree Construction

A phylogenetic tree was constructed to infer the evolutionary relationships between the hexokinase proteins.

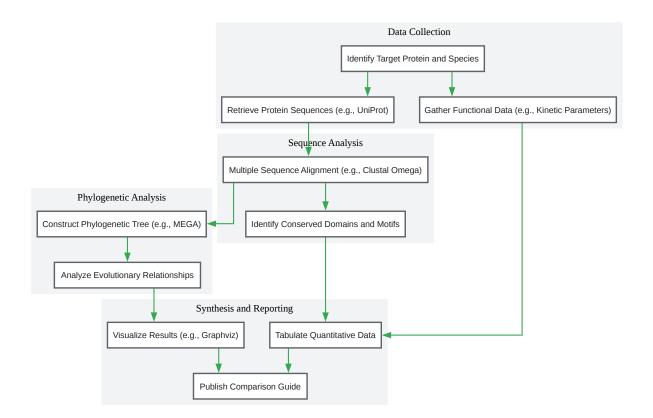
Protocol:

- Input Data: The multiple sequence alignment file generated from Clustal Omega was used as the input.
- Phylogenetic Analysis Software: The MEGA (Molecular Evolutionary Genetics Analysis)
 software was used for phylogenetic reconstruction.[3][4]
- Procedure:
 - The aligned sequences were loaded into the MEGA software.
 - The "Construct/Test Neighbor-Joining Tree" option was selected.
 - The Jones-Taylor-Thornton (JTT) model was chosen as the substitution model.
 - The bootstrap method with 1000 replications was used to test the phylogeny.
 - The final tree was visualized and saved.

Experimental Workflow



The following diagram illustrates the general workflow for a cross-species comparison of protein sequences.



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Generalized workflow for cross-species protein comparison.

Conclusion

This comparative analysis of hexokinase protein sequences reveals significant conservation of key functional domains across diverse species, highlighting the fundamental importance of this enzyme in metabolism. The differences in protein size, domain architecture, and kinetic properties reflect the evolutionary adaptations to the specific metabolic contexts of each organism. The provided data and protocols offer a framework for further investigation into the structure-function relationships of hexokinases, which can aid in the development of novel therapeutics targeting metabolic pathways.

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